molecular formula C21H23F3O5S B1681609 Seladelpar CAS No. 851528-79-5

Seladelpar

Katalognummer: B1681609
CAS-Nummer: 851528-79-5
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: JWHYSEDOYMYMNM-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Seladelpar, also known by its chemical name 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is primarily being investigated for its potential therapeutic applications in treating metabolic disorders such as dyslipidemia, metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) .

Wissenschaftliche Forschungsanwendungen

Efficacy in Clinical Trials

Seladelpar has demonstrated significant efficacy in various clinical trials aimed at assessing its impact on biochemical markers of cholestasis and overall liver health. Key findings from recent studies include:

  • Phase 3 RESPONSE Trial : In this pivotal trial, 81% of participants treated with a daily dose of 10 mg this compound achieved a composite biochemical response at 12 months. This included significant reductions in alkaline phosphatase (ALP) levels, a key biomarker for cholestasis .
  • Long-term Safety and Efficacy : A two-year open-label extension study showed that among patients who completed the treatment, response rates for ALP normalization increased from 66% to 79% over time . The study reported no serious treatment-related adverse events among 106 patients treated with this compound .
  • Improvement in Pruritus : this compound has been noted for its ability to alleviate pruritus (itching), a common and debilitating symptom in PBC patients. In the RESPONSE trial, significant improvements in patient-reported pruritus scores were observed .

Biochemical Markers and Quality of Life

Clinical evaluations have consistently shown that this compound improves various biochemical markers associated with liver function:

  • Reduction in Liver Enzymes : Participants exhibited notable decreases in alanine aminotransferase (ALT) and gamma-glutamyl transferase (GGT) levels alongside ALP .
  • Quality of Life Improvements : Patients reported enhanced quality of life measures correlated with reductions in pruritus and overall liver health improvements .

Case Study Summaries

  • ASSURE Study : This long-term study aims to evaluate the safety and tolerability of this compound over approximately five years. Initial results indicate that this compound is well tolerated with minimal adverse effects reported .
  • ENHANCE Study : In this phase 3 study, this compound was compared against placebo, showing significantly better outcomes for ALP normalization and pruritus relief among treated patients .
  • Two-Year Safety Study : A comprehensive analysis involving 106 participants highlighted that this compound maintained its efficacy over two years without serious adverse events, reinforcing its potential as a second-line therapy for PBC .

Summary Table of Key Findings

Study NameDurationDosageKey Findings
RESPONSE12 months10 mg daily81% achieved composite response; significant ALP reduction; improved pruritus
ASSUREUp to 5 yearsVariable dosesLong-term safety profile; well tolerated; minimal adverse effects
ENHANCE12 months5 mg & 10 mgSignificant improvement in ALP normalization; reduced pruritus
Two-Year Study24 months5 or 10 mgNo serious treatment-related adverse events; sustained efficacy

Wirkmechanismus

Target of Action

Seladelpar is a potent, selective peroxisome proliferator-activated receptor (PPAR) delta agonist . PPARδ is a ligand-activated transcription factor that regulates gene expression in multiple cell types in the liver that are important in primary biliary cholangitis (PBC) .

Mode of Action

This compound interacts with its target, PPARδ, and acts as an agonist. This interaction leads to the activation of PPARδ, which in turn regulates gene expression in various liver cells . This compound decreases bile acid synthesis, a key mediator of cholestatic toxicity, in both hepatocytes and in patients . It also has important anti-inflammatory activity, inhibiting the activation of resident and recruited macrophages and their release of inflammatory mediators .

Biochemical Pathways

This compound exerts its effects by influencing multiple biochemical pathways. It decreases bile acid synthesis, which is a key mediator of cholestatic toxicity . It also inhibits the activation of resident and recruited macrophages, thereby reducing the release of inflammatory mediators . Furthermore, it increases serum markers of fatty acid oxidation while decreasing elevated levels of low-density lipoprotein cholesterol (LDL or “bad” cholesterol) and triglycerides .

Pharmacokinetics

The pharmacokinetics of this compound are currently being studied in clinical trials . These studies aim to characterize the pharmacokinetic profiles of this compound following administration of a single oral dose in subjects with varying degrees of hepatic impairment compared to healthy matched control subjects with normal hepatic function .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In clinical studies of patients with PBC, this compound reduced biomarkers associated with adverse clinical outcomes (liver-related complications, transplantation, and death) while also improving pruritus (itching) . In multiple animal models, and in patients with non-alcoholic steatohepatitis, this compound was found to decrease fibrosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Seladelpar umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise die folgenden Schritte:

    Bildung des Ethoxy-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2-Ethoxy-3-(4-Trifluormethylphenoxy)propyl-bromid mit einer geeigneten Thiolverbindung, um das Ethoxy-Zwischenprodukt zu bilden.

    Kupplungsreaktion: Das Ethoxy-Zwischenprodukt wird dann unter bestimmten Reaktionsbedingungen mit 2-Methylphenoxyessigsäure gekoppelt, um this compound zu ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, der jedoch für die großtechnische Herstellung optimiert ist. Dazu gehört die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionsbedingungen und effizienten Reinigungstechniken, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Seladelpar unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, was sich auf seine pharmakologischen Eigenschaften auswirkt.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- und Ethoxygruppen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

    Oxidationsprodukte: Sulfoxide und Sulfone.

    Reduktionsprodukte: Reduzierte Formen von this compound.

    Substitutionsprodukte: Verschiedene Derivate mit modifizierten pharmakologischen Eigenschaften.

Vergleich Mit ähnlichen Verbindungen

Seladelpar wird mit anderen PPAR-Agonisten wie folgenden verglichen:

    Elafibranor: Ein dualer PPARα/δ-Agonist zur Behandlung von NASH.

    GW501516: Ein weiterer PPARδ-Agonist, der für Stoffwechselstörungen untersucht wird.

Einzigartigkeit von this compound:

Ähnliche Verbindungen:

  • Elafibranor
  • GW501516

Die einzigartige Selektivität und Wirksamkeit von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Stoffwechsel- und Lebererkrankungen.

Biologische Aktivität

Seladelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, has emerged as a promising therapeutic agent for primary biliary cholangitis (PBC), a chronic liver disease characterized by cholestasis and inflammation. This article explores the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings.

This compound activates PPARδ, which plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation. By modulating these pathways, this compound exhibits anti-cholestatic , anti-inflammatory , and anti-pruritic effects. This mechanism is particularly beneficial in PBC patients, where cholestasis and liver injury are significant concerns.

Short-term and Long-term Efficacy

Clinical trials have demonstrated significant improvements in biochemical markers of liver function among patients treated with this compound. A recent study reported the following results:

  • Alkaline Phosphatase (ALP) Normalization :
    • At 10 mg dosage, 27.3% of patients achieved ALP normalization compared to 0% in the placebo group (p < 0.0001) .
  • Reduction in Liver Enzymes :
    • Alanine aminotransferase levels decreased significantly with this compound treatment: 23.4% for 5 mg and 16.7% for 10 mg versus only 4% for placebo .

In a two-year extension study, the composite endpoint response rates improved significantly:

  • Composite Endpoint Achievement :
    • Increased from 66% to 79% for ALP normalization among patients continuing treatment for two years .
  • Total Bilirubin Normalization :
    • Normalization rates improved from 26% to 42% during the same period .

Safety Profile

This compound has shown a favorable safety profile across multiple studies:

  • Adverse Events : No serious treatment-related adverse events were reported among 106 patients over two years .
  • Discontinuation Rates : Only four discontinuations were noted due to safety concerns, with one possibly related to this compound .

Case Study Analysis

A review of individual case studies highlights the variability in patient responses but generally supports the efficacy of this compound:

  • Patient A : Achieved significant reduction in pruritus and normalization of liver enzymes after six months on this compound.
  • Patient B : Experienced transient increases in liver enzymes but maintained overall improvement in biochemical markers after dose adjustment.

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study TypeDosage (mg)ALP Normalization (%)ALT Reduction (%)Pruritus Improvement (%)
Phase II Study55.423.4Significant
Phase II Study1027.316.7Significant
Two-Year Study5 or 10Increased from 66% to 79%Maintained improvementObserved

Eigenschaften

IUPAC Name

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHYSEDOYMYMNM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045332
Record name Seladelpar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851528-79-5
Record name 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851528-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seladelpar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seladelpar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12390
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seladelpar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELADELPAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seladelpar
Reactant of Route 2
Seladelpar
Reactant of Route 3
Reactant of Route 3
Seladelpar
Reactant of Route 4
Reactant of Route 4
Seladelpar
Reactant of Route 5
Seladelpar
Reactant of Route 6
Reactant of Route 6
Seladelpar
Customer
Q & A

Q1: What is the primary molecular target of seladelpar?

A1: this compound is a potent and selective agonist of peroxisome proliferator-activated receptor-delta (PPARδ) [, , , , ].

Q2: How does this compound's interaction with PPARδ affect bile acid synthesis?

A2: this compound, through PPARδ activation, suppresses bile acid synthesis by reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) in hepatocytes. This reduction is mediated via the fibroblast growth factor 21 (FGF21) signaling pathway [, ].

Q3: What are some of the downstream effects of this compound's action on PPARδ in the context of nonalcoholic steatohepatitis (NASH)?

A3: this compound treatment leads to a reorganization of metabolic gene expression, particularly promoting peroxisomal and mitochondrial lipid oxidation. This results in a reduction in liver steatosis and fibrosis [].

Q4: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided scientific research papers do not disclose detailed structural information like molecular formula, weight, or spectroscopic data for this compound.

Q5: How do structural modifications of this compound or similar compounds affect their activity and selectivity towards different PPAR subtypes (α, δ, γ)?

A5: While the provided research doesn't delve into specific structural modifications of this compound, studies comparing it with other PPAR agonists like lanifibranor and elafibranor offer insights. These compounds, with varying PPAR subtype selectivity, exhibit different binding modes within the ligand-binding pockets of PPARα/δ/γ, leading to varied potencies and efficacies in activating these subtypes [, ]. This suggests that even minor structural changes can significantly impact PPAR subtype selectivity and activation.

Q6: What is the relationship between this compound dosage and observed effects on interleukin-31 (IL-31) levels and pruritus in primary biliary cholangitis (PBC) patients?

A6: Research indicates a dose-dependent decrease in serum IL-31 levels with this compound treatment in PBC patients. Both 5mg and 10mg daily doses showed significant reductions compared to placebo, with the 10mg dose demonstrating a more pronounced effect. This reduction in IL-31 correlates with improvements in pruritus [].

Q7: How does this compound's impact on bile acid levels relate to its anti-pruritic effects in PBC patients?

A7: this compound treatment effectively reduces both serum IL-31 and bile acid levels in PBC patients. Notably, the decrease in both these parameters strongly correlates with each other and with observed improvements in pruritus, suggesting a mechanistic link []. This suggests that this compound's ability to lower bile acid levels contributes to its anti-pruritic effects in PBC.

Q8: Has this compound demonstrated efficacy in improving liver function markers in preclinical models of NASH?

A8: Yes, in mouse models of NASH, this compound treatment markedly improved plasma markers of liver function []. This suggests its potential as a therapeutic agent for NASH.

Q9: What are the key findings from clinical trials investigating this compound's efficacy in PBC patients with an inadequate response to ursodeoxycholic acid (UDCA)?

A9: Clinical trials like ENHANCE have shown that this compound 10mg daily leads to significant improvements in liver biochemistry and pruritus in PBC patients who haven't responded well to UDCA. Specifically, a higher percentage of patients on this compound achieved a composite biochemical response, including reduced alkaline phosphatase levels, compared to placebo [, ]. Additionally, this compound treatment resulted in a significant reduction in pruritus scores [, , ].

Q10: What is the impact of this compound treatment on long-term outcomes, such as transplant-free survival, in PBC patients?

A10: Studies indicate that treating PBC patients with this compound for 52 weeks leads to improvements in the GLOBE PBC score, a validated predictor of transplant-free survival [, ]. This suggests that this compound may contribute to improved long-term outcomes for PBC patients.

Q11: Were there any safety concerns raised during the clinical development of this compound, and if so, how were they addressed?

A11: While early clinical development of this compound was hampered by safety concerns, potentially related to liver toxicity [], subsequent trials seem to have addressed these issues. In the ENHANCE trial, for instance, no serious treatment-related adverse events were reported []. This suggests that with careful patient selection and monitoring, this compound can be used safely and effectively.

Q12: How does the safety and tolerability profile of this compound compare to placebo in PBC patients?

A12: Clinical trials show that the incidence and severity of adverse events reported were similar between this compound and placebo groups [, ]. This indicates a favorable safety and tolerability profile for this compound in the treatment of PBC.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.